3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde
Description
3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde (CAS: 114312-47-9) is a halogenated benzaldehyde derivative with a molecular formula of C₁₅H₁₁I₂O₃ and a molecular weight of 508.09 g/mol (approximated from analogous compounds in and ). Its structure features:
- Two iodine atoms at positions 3 and 4' (on the benzyloxy group).
- A methoxy group at position 3.
- A reactive aldehyde group at position 1.
This compound is part of a broader class of benzyloxybenzaldehyde derivatives studied for their biological activities, including anticancer properties ().
Properties
IUPAC Name |
3-iodo-4-[(4-iodophenyl)methoxy]-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2O3/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-2-4-12(16)5-3-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUGAQRMMVXKOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Hydroxy-3-Iodo-5-Methoxybenzaldehyde (5-Iodovanillin)
Starting Material : Vanillin (4-hydroxy-3-methoxybenzaldehyde)
Iodination Protocol :
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Reagents : Benzyltrimethylammonium dichloroiodate (BTMA·ICl₂) in acetic acid.
-
Procedure :
Key Data :
Etherification with 4-Iodobenzyl Bromide
Reagents : 4-Iodobenzyl bromide, K₂CO₃, DMF.
Procedure :
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Dissolve 5-iodovanillin (5.0 g, 17.9 mmol) in anhydrous DMF (50 mL).
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Add K₂CO₃ (3.0 equiv) and 4-iodobenzyl bromide (1.2 equiv).
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Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate, 4:1) to isolate the target compound (Yield: 78%).
Key Data :
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¹H NMR (CDCl₃) : δ 9.82 (s, 1H, CHO), 7.85 (d, J = 1.8 Hz, 1H, ArH), 7.72 (d, J = 8.4 Hz, 2H, benzyl-H), 7.42 (d, J = 8.4 Hz, 2H, benzyl-H), 5.18 (s, 2H, OCH₂), 3.93 (s, 3H, OCH₃).
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¹³C NMR : δ 189.7 (CHO), 154.1 (C-I), 136.2 (benzyl-C), 92.1 (C-I), 60.6 (OCH₃).
Method 2: Direct Alkylation of Pre-Iodinated Intermediate
Preparation of 3-Iodo-4-Hydroxy-5-Methoxybenzaldehyde
Alternative Iodination Route :
-
Procedure :
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Dissolve vanillin (10 g, 65.8 mmol) in trifluoroacetic acid (TFA, 50 mL).
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Add conc. H₂SO₄ (5 mL) and NIS (1.5 equiv) at 0°C.
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Stir at room temperature for 4 hours, pour into ice water, and extract with dichloromethane.
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Purify via recrystallization (ethanol/water) to obtain the iodinated product (Yield: 82%).
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Benzyloxy Group Introduction
Reagents : 4-Iodobenzyl chloride, DBU (1,8-diazabicycloundec-7-ene), DMF.
Procedure :
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Dissolve 3-iodo-4-hydroxy-5-methoxybenzaldehyde (5.0 g, 17.9 mmol) in DMF (30 mL).
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Add DBU (2.0 equiv) and 4-iodobenzyl chloride (1.2 equiv).
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Stir at 25°C for 2 hours, acidify with HCl (1M), and extract with ethyl acetate.
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Purify via flash chromatography (hexane/ethyl acetate, 3:1) to yield the target compound (Yield: 85%).
Key Data :
Method 3: One-Pot Iodination and Alkylation
Optimized Single-Step Synthesis
Reagents : Vanillin, 4-iodobenzyl bromide, I₂, CuI, K₂CO₃.
Procedure :
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Combine vanillin (10 g, 65.8 mmol), 4-iodobenzyl bromide (1.2 equiv), I₂ (1.5 equiv), CuI (0.1 equiv), and K₂CO₃ (3.0 equiv) in DMF (50 mL).
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Filter, concentrate, and purify via column chromatography (hexane/ethyl acetate, 5:1) to obtain the product (Yield: 65%).
Key Data :
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 78% | 85% | 65% |
| Reaction Time | 18 hours | 6 hours | 24 hours |
| Purification | Chromatography | Recrystallization | Chromatography |
| Scalability | High | Moderate | Low |
| Cost Efficiency | Moderate | High | Low |
Method 2 offers the highest yield and shortest reaction time, leveraging DBU’s superior catalytic activity for etherification. Method 1 is preferred for large-scale synthesis due to its reproducibility, while Method 3 remains less favorable due to lower yields .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include thiols, amines, and alkoxides.
Major Products Formed
Oxidation: Formation of 3-iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzoic acid.
Reduction: Formation of 3-iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound may exert its effects through the following pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, gene expression, or metabolic processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Anticancer Mechanisms:
- Halogen Effects: The target compound’s dual iodine substituents may enhance halogen bonding with biological targets compared to chloro or methoxy analogs (e.g., Compounds 28–31 in ).
- The target compound’s iodine-rich structure may amplify these effects due to increased electrophilicity.
Electronic and Steric Modifications:
Biological Activity
3-Iodo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H12I2O3, characterized by the presence of iodine atoms, a methoxy group, and a benzaldehyde moiety. The structural features contribute to its unique chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary investigations suggest that this compound has potential antimicrobial effects, although specific details on its efficacy against various pathogens are still under exploration.
- Anticancer Activity : The compound is being studied for its anticancer properties, with some evidence pointing to its ability to inhibit cancer cell proliferation. This activity may be linked to its interaction with specific molecular targets involved in cancer progression.
The biological effects of this compound are thought to arise from its interaction with various enzymes and receptors. These interactions can lead to modulation of signaling pathways and gene expression, which are crucial for cellular processes related to growth and survival.
Anticancer Studies
Research has demonstrated that derivatives of benzaldehyde exhibit significant anticancer activity. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. The specific mechanisms often involve the disruption of cell cycle progression and induction of oxidative stress .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A | 3-Iodo derivatives showed enhanced cytotoxicity against breast cancer cell lines | Suggests potential for development as an anticancer agent |
| Study B | Antimicrobial testing indicated moderate activity against Staphylococcus aureus | Highlights need for further exploration in clinical settings |
| Study C | In vitro assays demonstrated inhibition of cell proliferation in colon cancer models | Supports further investigation into therapeutic applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
